IRL 2500 - 169545-27-1

IRL 2500

Catalog Number: EVT-271934
CAS Number: 169545-27-1
Molecular Formula: C36H35N3O4
Molecular Weight: 573.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRL 2500 is a synthetic peptide mimetic of the C-terminal tripeptide of endothelin-1. [] It is classified as a potent and selective endothelin ETB receptor antagonist. [, , , ] IRL 2500 serves as a valuable tool in scientific research for investigating the physiological and pathological roles of the endothelin ETB receptor. [, , , , , ]

While the provided literature doesn't detail the specific synthesis method for IRL 2500, it mentions the compound being "synthetically synthesized." [] This suggests a multi-step process likely involving peptide coupling reactions and protecting group strategies common in peptide chemistry.

Molecular Structure Analysis

The crystal structure of IRL 2500 in complex with the human ETB receptor has been solved at 2.7 Å resolution. [] This structural data reveals the specific interactions between IRL 2500 and the ETB receptor, including the insertion of its biphenyl group into the transmembrane core near D2.50, stabilizing the receptor in an inactive conformation. []

Mechanism of Action

IRL 2500 acts as an inverse agonist for the ETB receptor. [] This means it binds to the receptor and stabilizes it in an inactive conformation, effectively reducing its basal activity. [] This contrasts with antagonists that simply block the binding of agonists without affecting the receptor's basal state. This inverse agonism is attributed to the specific interactions observed in the crystal structure with the human ETB receptor. []

The provided literature focuses primarily on the pharmacological properties of IRL 2500. Information regarding its physical and chemical properties like solubility, melting point, and spectral data is limited. One study notes improved aqueous solubility for analogs of IRL 2500, suggesting the parent compound might have solubility limitations. []

Applications
  • Differentiating ET Receptor Subtypes: IRL 2500 has been instrumental in differentiating responses mediated by ETA and ETB receptors in various tissues, including rat and rabbit aortas. [] By selectively antagonizing the ETB receptor, researchers can isolate and study the specific effects mediated by the ETA receptor.

  • Investigating Cardiovascular Effects: IRL 2500 has been used to explore the role of ETB receptors in regulating blood pressure and vascular tone. [, , , ] Studies utilizing IRL 2500 have revealed the complex interplay between ETA and ETB receptors in mediating the vascular effects of endothelin-1.

  • Studying Brain Edema: IRL 2500 has shown promise in preclinical models of brain edema, where it has been shown to reduce edema formation and blood-brain barrier disruption following cold injury in mice. [, ] These findings suggest a potential therapeutic avenue for targeting ETB receptors in conditions associated with brain edema.

  • Exploring Glutamate Release from Astrocytes: IRL 2500 has been used to investigate the role of ETB receptors in endothelin-induced glutamate release from astrocytes. [] This research suggests that ETB receptor activation contributes to glutamate efflux, highlighting its potential involvement in neurodegenerative diseases.

  • Investigating Adrenomedullin Secretion: IRL 2500 has been used to demonstrate the role of ETB receptors in the secretion of adrenomedullin, a vasodilatory and natriuretic peptide, from canine aortic endothelial cells. [] This finding highlights the intricate interplay between different vasoactive systems regulated by ETB receptors.

  • Unmasking ETB Receptor-Mediated Vasodilation: Studies employing IRL 2500 have revealed a sustained vasodilatory role of ETB receptors in the mesenteric and renal vasculature. [] This vasodilatory effect is usually masked by the dominant vasoconstrictor actions of ETA receptors.

  • Developing CO Poisoning Therapies: Research has explored the ability of IRL 2500 and its analogs to enhance the release of carbon monoxide (CO) from carboxyhemoglobin (COHb), potentially aiding in the treatment of CO poisoning. [] While IRL 2500 itself exhibits hemolytic activity, its analogs show improved characteristics.

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that acts through endothelin receptors (ETA and ETB). [, , , , , , , , ] It is involved in various physiological and pathological processes, including blood pressure regulation and brain edema formation. [, ]

Relevance: ET-1 is the endogenous agonist of both ETA and ETB receptors, while IRL 2500 is a selective antagonist for the ETB receptor. [, , , , , , , ] Studying the effects of ET-1 in the presence of IRL 2500 helps to understand the specific role of ETB receptors. [, , ] Additionally, IRL 2500 is a peptide-mimetic of the C-terminal tripeptide of endothelin-1. []

IRL 1620

Compound Description: IRL 1620 is a selective agonist for the ETB receptor. [, , , ] It is used to study the physiological and pharmacological effects mediated specifically by the ETB receptor. [, , , ]

BQ 788

Compound Description: BQ 788 is a selective antagonist for the ETB receptor. [, , , , ] It is a linear peptide antagonist used to investigate the specific roles of ETB receptors. [, , ]

Relevance: BQ 788, like IRL 2500, is a selective antagonist for the ETB receptor and is used in research to differentiate ETB-mediated effects from those mediated by the ETA receptor. [, , ] Both compounds are valuable tools for dissecting the roles of ET receptor subtypes. [, , ]

Sarafotoxin S6c (STX6c)

Compound Description: Sarafotoxin S6c (STX6c) is a potent and selective agonist for the ETB receptor. [, , , ] It is often used in research to specifically activate ETB receptors and study their downstream effects. [, , , ]

Relevance: Sarafotoxin S6c, in contrast to IRL 2500, activates the ETB receptor. [, , , ] This difference in action makes sarafotoxin S6c a useful tool alongside IRL 2500 to understand the full spectrum of ETB receptor activity. [, , , ]

BQ 123

Compound Description: BQ 123 is a selective antagonist for the ETA receptor. [, , ] This compound is utilized in research to block the effects mediated by the ETA receptor, allowing for the isolation of ETB receptor-specific responses. [, , ]

Relevance: Unlike IRL 2500, which selectively targets the ETB receptor, BQ 123 targets the ETA receptor. [, , ] Using these two antagonists in combination allows researchers to dissect the individual contributions of ETA and ETB receptors to observed physiological effects. [, , ]

SB 209670

Compound Description: SB 209670 is a non-selective antagonist for both ETA and ETB receptors. [, ] It is used to block the effects of endothelins on both receptor subtypes. [, ]

Relevance: While IRL 2500 specifically targets the ETB receptor, SB 209670 blocks both ETA and ETB receptors. [, ] This difference in selectivity makes SB 209670 useful for discerning whether observed effects are due to either receptor subtype or specifically through the ETB receptor when used in conjunction with IRL 2500. [, ]

PD 156707

Compound Description: PD 156707 is an antagonist with a higher affinity for the ETA receptor compared to the ETB receptor. []

Relevance: Similar to BQ 123, PD 156707 primarily acts on the ETA receptor, unlike IRL 2500, which is ETB-selective. [] This contrast in selectivity allows for the differentiation of ETA and ETB receptor-mediated effects. []

ET-3

Compound Description: Endothelin-3 (ET-3) is another member of the endothelin peptide family. [, , ] It displays a different affinity profile for the endothelin receptors compared to ET-1. [, , ]

Relevance: In contrast to the ETB selectivity of IRL 2500, ET-3 can activate both ETA and ETB receptors, although it generally exhibits a preference for the ETB subtype. [, , ] This difference in receptor selectivity allows researchers to investigate the distinct roles of each endothelin receptor subtype and compare them to the effects observed with IRL 2500. [, , ]

[125I]-BQ3020

Compound Description: [125I]-BQ3020 is a radiolabeled form of BQ3020, which is a selective antagonist for the ETB receptor. [] It is used in binding studies to quantify and characterize ETB receptors. []

Relevance: [125I]-BQ3020 and IRL 2500 both target the ETB receptor but serve different purposes in research. [] While IRL 2500 is used to modulate ETB receptor activity in functional assays, [125I]-BQ3020 is employed to quantify and characterize the receptor itself in binding studies. []

[125I]-PD151242

Compound Description: [125I]-PD151242 is a radiolabeled form of PD151242, which is a selective antagonist for the ETA receptor. [] It is used in binding studies to quantify and characterize ETA receptors. []

Relevance: Unlike IRL 2500, which selectively targets the ETB receptor, [125I]-PD151242 is used to label and study the ETA receptor. [] This distinction allows for a comparative analysis of the expression and binding characteristics of both ETA and ETB receptors. []

RES-701-1

Compound Description: RES-701-1 is a synthetic compound that has been reported to be an ETB-selective antagonist. []

FR139317

Compound Description: FR139317 is a selective antagonist for the ETA receptor. [, , ]

Relevance: FR139317 specifically targets the ETA receptor, while IRL 2500 targets the ETB receptor. [, , ] This contrast in receptor selectivity is valuable for studying the individual roles of ETA and ETB receptors in various physiological processes. [, , ]

A-192621

Compound Description: A-192621 is a selective antagonist for the ETB receptor. []

Relevance: A-192621, like IRL 2500, is a selective antagonist for the ETB receptor. [] Both compounds can be used to block ETB receptor activity and study the physiological consequences. [] The study referenced found that A-192621 might be more effective than IRL 2500 in certain contexts. []

2,3-DPG (2,3-Diphosphoglycerate)

Compound Description: 2,3-DPG is a naturally occurring molecule that regulates the oxygen affinity of hemoglobin. []

Relevance: While not structurally related to IRL 2500, 2,3-DPG is relevant because it is studied in conjunction with IRL 2500 in research exploring the allosteric modulation of hemoglobin. [] This research aims to develop treatments for carbon monoxide poisoning by enhancing CO release from carboxyhemoglobin, a process that IRL 2500 has been shown to influence. [, ]

Properties

CAS Number

169545-27-1

Product Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

IUPAC Name

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C36H35N3O4

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1

InChI Key

UZDORQWMYRRLQV-JHOUSYSJSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

IRL 2500
IRL-2500
N-(3,5-dimethylbenzoyl)-N-methyl-(4-phenylphenyl)alanyl-tryptophan

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.